LG100754

描述

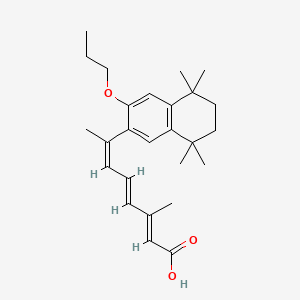

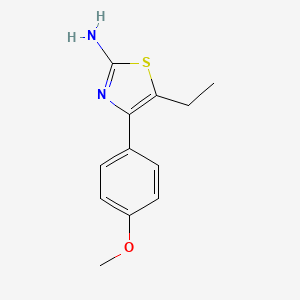

LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. LG 100754, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, LG 100754 decreases glucose levels and relieves insulin resistance in mice.

CD 3159 is a retinoic acid receptors antagonist & agonist; a mixed function retinoid whose activity is dimer-selective.

科学研究应用

在视黄酸受体 (RARs) 和视黄醇类 X 核受体 (RXRs) 中的作用

LG100754 已被报道在细胞环境中充当激活 RAR 的“幽灵配体” . 它作为完全的 RXR 拮抗剂发挥作用 . 这很重要,因为 RARs 和 RXRs 是配体依赖性转录调节剂,它们通过产生功能性异二聚体来执行其生物学作用 .

对 RXR:PPARγ 激动剂的影响

This compound 是一种新型的 RXR:PPARγ 激动剂,已显示在体内降低血糖水平 . 它不激活其他对 LG100268 有反应的异二聚体,例如 RXR:肝 X 受体 α、RXR:肝 X 受体 β、RXR:胆汁酸受体/法尼醇 X 受体和 RXR:神经生长因子诱导基因 B .

对脂肪细胞分化的影响

This compound 触发细胞 RXR:PPARγ 依赖性途径,包括脂肪细胞分化 . 这在肥胖和糖尿病等代谢紊乱的背景下很重要。

在改善胰岛素抵抗中的作用

对 db/db 动物进行 this compound 治疗可导致体内胰岛素抵抗的改善 . 这表明该化合物在治疗糖尿病方面具有潜在的治疗应用。

抑制 TNFα 介导的胰岛素受体低磷酸化

与 LG100268 相似,this compound 能够阻断成熟脂肪细胞中 TNFα 介导的胰岛素受体 (IR) 磷酸化抑制 . 这可能对控制胰岛素抵抗和 2 型糖尿病有影响。

选择性激活 RXR:PPARγ 的潜力

LG100268 和 this compound 通过不同的机制激活 RXR:PPARγ . 因此,this compound 代表了一种新型的胰岛素增敏剂,它通过 RXR 发挥作用,但与 LG100268 相比,它表现出更高的异二聚体选择性 .

作用机制

Target of Action

LG100754, also known as (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid, CD 3159, or LG 100754, primarily targets the Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Mode of Action

This compound acts as a full RXR antagonist . It has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . The ‘phantom ligand effect’ of this compound is due to a direct binding of the ligand to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .

Biochemical Pathways

This compound triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Pharmacokinetics

Its ability to mediate effects as a full rxr antagonist and to activate rar in a cellular context suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of this compound’s action is the transcriptional activation of RAR/RXR . This leads to the triggering of RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Action Environment

Its ability to act as a full rxr antagonist and to activate rar in a cellular context suggests that it can function effectively in the intracellular environment .

生化分析

Biochemical Properties

LG100754 is known to interact with RXRs, acting as an obligate dimer partner in many signaling pathways . It has been reported to act as a full RXR antagonist . The compound this compound mediates its effect through a direct binding to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .

Cellular Effects

This compound has been shown to trigger cellular RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor . It does not activate key farnesoid X receptor and liver X receptor target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ligand binding domain (LBD) of the RARα and RXRα . Its propoxy group sterically prevents the H12 associating with the LBD, without affecting the dimerization or the active conformation of RAR .

属性

IUPAC Name |

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNODNXQAYXJFMQ-LQUSFLDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180713-37-5 | |

| Record name | CD 3159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)